Methyl 3-(2H-tetrazol-5-ylamino)benzoate
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Description
“Methyl 3-(2H-tetrazol-5-ylamino)benzoate” is a chemical compound with the CAS Number: 148345-63-5 . It has a molecular weight of 204.19 . The IUPAC name for this compound is methyl 3-(2H-tetraazol-5-yl)benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- [{2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The compounds were screened for their antibacterial, anticancer, and anti-TB activities .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Safety and Hazards
Future Directions
Tetrazole moieties, such as the one present in “Methyl 3-(2H-tetrazol-5-ylamino)benzoate”, are promising drugs in pharmaceutical chemistry . They are known as better pharmacological agents and novel medications . Future research may focus on exploring the potential of these compounds in treating various diseases, including tuberculosis and cancer .
Properties
IUPAC Name |
methyl 3-(2H-tetrazol-5-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-8(15)6-3-2-4-7(5-6)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSPBROMSFBRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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